Benzamidine, N-benzyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamidine, N-benzyl-, hydrochloride is an organic compound with the chemical formula C_7H_9ClN_2. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzamidine, N-benzyl-, hydrochloride can be synthesized through the reaction of benzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol. The reaction mixture is cooled, and the hydrogen chloride gas is passed through until the desired product is formed . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the final compound in a high-purity form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamidine, N-benzyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzamidine compounds .
Wissenschaftliche Forschungsanwendungen
Benzamidine, N-benzyl-, hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzamidine, N-benzyl-, hydrochloride involves its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. The compound binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition is reversible, meaning that the compound can be displaced by the natural substrate or other competitive inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzamidine, N-benzyl-, hydrochloride include:
Benzamidine: An organic compound with the formula C_6H_5C(NH)NH_2, which is also a reversible inhibitor of trypsin and serine proteases.
Benzamide: An organic compound with the formula C_7H_7NO, which is the simplest amide derivative of benzoic acid.
Uniqueness
This compound is unique due to its specific structure and its ability to act as a reversible competitive inhibitor of a wide range of proteolytic enzymes. This makes it particularly valuable in both research and industrial applications where enzyme inhibition is required .
Eigenschaften
CAS-Nummer |
1775-71-9 |
---|---|
Molekularformel |
C14H15ClN2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
N'-benzylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H |
InChI-Schlüssel |
XCHIQWJYXUSYIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.